6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features both indole and benzofuran moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of an indole derivative with a benzofuran derivative under acidic or basic conditions. Common reagents used in the synthesis include p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require heating to moderate temperatures to drive the condensation reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through recrystallization from solvents such as dimethylformamide .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole and benzofuran derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Shares the indole moiety and exhibits similar biological activities.
Benzofuran-2-carboxylic acid: Contains the benzofuran structure and is used in similar synthetic applications.
Uniqueness
6-Hydroxy-2-[(1H-indol-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its combined indole and benzofuran structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(1H-indol-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-11-4-5-13-15(9-11)21-16(17(13)20)8-10-2-1-3-14-12(10)6-7-18-14/h1-9,18-19H/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVHDJSQDSWMCB-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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